

NU-7107 plasma concentration optimization

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Compound Focus: **NU-7107**

Cat. No.: S548532

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NU-7107 Compound Profile

This table summarizes the key identified properties of **NU-7107** from the search results.

Property	Description
IUPAC Name	rel-2-[(2R,6S)-2,6-dimethyl-4-morpholinyl]-4H-pyrimido[2,1-a]isoquinolin-4-one [1]
CAS Number	503465-21-2 [1]
Molecular Formula	C ₁₈ H ₁₉ N ₃ O ₂ [1]
Molecular Weight	309.36 g/mol [1]
Melting Point	208-209 °C [1]
Mechanism of Action	Potent DNA-dependent protein kinase (DNA-PK) inhibitor [2] [1]
Key Pharmacokinetic (PK) Advantage	Four-fold slower plasma clearance compared to the prototype inhibitor NU7026 [2]
Rationale for PK Improvement	Methylation at the C-2 and C-6 positions of the morpholine ring reduces metabolic hydroxylation [2]

Experimental Design & Data Interpretation

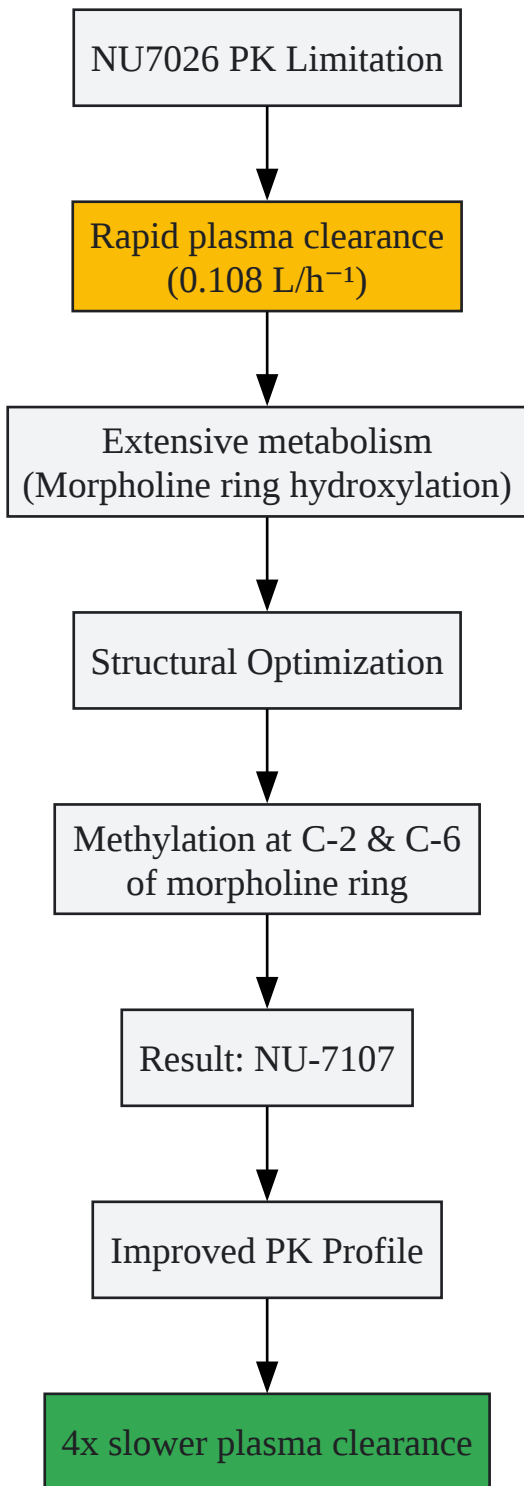
This section addresses common experimental questions using the limited available data.

FAQ: What is the pharmacokinetic basis for optimizing NU-7107 plasma concentration?

The optimization is based on its **significantly improved metabolic stability** compared to the prototype compound NU7026.

- **Supporting Data:** In a mouse model, NU7026 underwent rapid plasma clearance (0.108 L/h^{-1}), largely attributed to extensive metabolism, specifically hydroxylation at the C-2 position of its morpholine ring [2]. NU7107 was designed with methyl groups at the C-2 and C-6 positions of the morpholine ring to block this metabolic pathway [2].
- **Experimental Evidence:** This structural modification proved successful, as the plasma clearance of NU7107 was found to be **four-fold slower** than that of NU7026 [2]. This directly implies that NU7107 will maintain effective plasma concentrations for longer durations than NU7026, which required frequent dosing (four times per day) to achieve the exposure needed for radiosensitization [2].

The following diagram illustrates the logical relationship between the structural modification and its impact on the drug's properties.



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Strategies for Protocol Development

Since detailed experimental protocols for **NU-7107** are not available in the search results, here are strategies to build these methods based on standard practices and the information that is available.

- **1. Dosing Regimen Design**

- **Approach:** Use the knowledge that **NU-7107** has slower clearance than NU7026 as a starting point [2]. If a prior compound required dosing four times daily, **NU-7107** may be effective with less frequent administration.
- **Action:** Initiate a pharmacokinetic study in your relevant animal model. Measure plasma concentrations over time after a single dose to determine the half-life and clearance rate, which will directly inform the dosing interval.

- **2. Bioanalytical Method Development**

- **Approach:** The analysis of NU7026 was performed using Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS) [2]. This is a highly specific and sensitive technique recommended for quantifying **NU-7107** in plasma.
- **Action:** Develop and validate an LC-MS/MS method for **NU-7107**. Use the compound's molecular weight (309.36 g/mol) and structure to select appropriate precursor and product ions for detection [1].

- **3. Leveraging Modern Optimization Frameworks**

- **Approach:** Regulatory guidance (like FDA's Project Optimus) emphasizes moving beyond the old "Maximum Tolerated Dose" (MTD) model for oncology drugs [3]. For a targeted agent like **NU-7107**, the goal is to find a dose that provides optimal target coverage with an acceptable safety profile over longer treatment periods.
- **Action:** Incorporate **exposure-response** analyses and **pharmacodynamic biomarkers** (e.g., markers of DNA-PK inhibition) into your studies to identify the biologically effective dose rather than just the MTD [3].

- **4. Utilizing Modeling & Machine Learning**

- **Approach:** If you generate in-house pharmacokinetic data, you can use modeling techniques to optimize dosing.
- **Action:** Consider using **Population PK (PopPK) modeling** or **Machine Learning** approaches. These methods can help characterize inter-individual variability and support the development of individualized dosing regimens based on patient-specific factors [4].

Troubleshooting & Future Directions

- **If plasma concentrations are too variable:** Investigate the potential for drug-drug interactions or the influence of specific transporters on **NU-7107** absorption and distribution. Adhering to harmonized guidelines like ICH M12 for drug interaction studies can provide a structured framework [5].
- **To enhance predictability:** The field of drug metabolism and pharmacokinetics (DMPK) is advancing with technologies like PBPK (Physiologically-Based Pharmacokinetic) modeling and microsampling techniques, which can improve the quality and translation of preclinical data [5].

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